molecular formula C16H21NO5 B009143 N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine CAS No. 101184-87-6

N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine

Cat. No. B009143
M. Wt: 307.34 g/mol
InChI Key: NVPZFLQHKUAKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, also known as BMGP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of glycine derivatives and is a water-soluble polymer that can be easily synthesized.

Mechanism Of Action

N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine acts as a crosslinking agent by forming covalent bonds between polymer chains. It can also interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.

Biochemical And Physiological Effects

N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has been shown to be biocompatible and non-toxic, making it suitable for use in biological systems. It has also been shown to have low immunogenicity, which makes it a promising material for medical applications.

Advantages And Limitations For Lab Experiments

N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has several advantages in lab experiments, including its ease of synthesis, water solubility, and biocompatibility. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for research on N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, including the development of new synthesis methods, the investigation of its interactions with biological molecules, and the exploration of its potential applications in drug delivery and tissue engineering. Additionally, the use of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine in combination with other materials, such as nanoparticles, may lead to the development of new and innovative biomaterials.

Synthesis Methods

N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be synthesized by the reaction of N-benzyl glycine with methacrylic anhydride in the presence of a base catalyst. The reaction yields N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine as a white powder, which can be purified by recrystallization.

Scientific Research Applications

N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has been extensively used in scientific research as a crosslinking agent for hydrogels and as a monomer for the synthesis of polymers. It has been used in the development of drug delivery systems, tissue engineering, and as a biomaterial for implants.

properties

CAS RN

101184-87-6

Product Name

N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid

InChI

InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20)

InChI Key

NVPZFLQHKUAKTM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O

Canonical SMILES

CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O

synonyms

N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt
NBG-GMA

Origin of Product

United States

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